Zizyphoiside C

Description

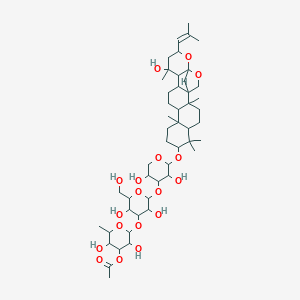

Zizyphoiside C is a triterpenoid saponin isolated from plants of the genus Ziziphus, such as Ziziphus jujuba (jujube). Its structure comprises a pentacyclic triterpene aglycone (typically oleanane-type) linked to sugar moieties, including glucose, rhamnose, and arabinose . This compound has attracted attention due to its pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Properties

CAS No. |

156408-67-2 |

|---|---|

Molecular Formula |

C49H78O18 |

Molecular Weight |

955.1 g/mol |

IUPAC Name |

[2-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-34(55)37(27(52)19-59-41)65-43-36(57)39(33(54)28(18-50)63-43)66-42-35(56)38(62-24(4)51)32(53)23(3)61-42/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |

InChI Key |

DPKBVIDMZOJSPB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)OC(=O)C)O |

Synonyms |

3-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyraosyl-1-3-jujubogenin zizyphoiside C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Zizyphoiside C shares structural and functional similarities with other triterpenoid saponins. Below, we compare it with Saikosaponin A (from Bupleurum falcatum) and Ginsenoside Rg1 (from Panax ginseng), focusing on structural features, bioactivity, and pharmacokinetics.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Saikosaponin A | Ginsenoside Rg1 |

|---|---|---|---|

| Aglycone Type | Oleanane | Oleanane | Dammarane |

| Sugar Moieties | Glc-Rha-Ara | Glc-Glc | Glc-Glc |

| Anti-inflammatory IC50 | 12.5 μM (in vitro) | 8.2 μM (in vitro) | 15.3 μM (in vitro) |

| Bioavailability | ~5% (oral) | ~2% (oral) | ~18% (oral) |

| Key Targets | NF-κB, COX-2 | TNF-α, IL-6 | PI3K/Akt, BDNF |

| Clinical Data | Preclinical only | Phase II trials | Approved (Asia) |

Structural Similarities and Differences

- Aglycone Backbone: this compound and Saikosaponin A share an oleanane-type aglycone, whereas Ginsenoside Rg1 has a dammarane skeleton, leading to distinct receptor-binding profiles .

- Glycosylation Patterns: this compound’s arabinose moiety differentiates it from Saikosaponin A and Ginsenoside Rg1, which lack this sugar. This structural variation may influence solubility and membrane permeability .

Pharmacological Activity

- Anti-inflammatory Effects: this compound inhibits NF-κB and COX-2 with moderate potency (IC50 = 12.5 μM), outperforming Ginsenoside Rg1 but lagging behind Saikosaponin A .

- Neuroprotection: Unlike Ginsenoside Rg1, which enhances BDNF signaling, this compound modulates oxidative stress via Nrf2 pathways, suggesting divergent mechanisms for neurological applications .

Pharmacokinetic Challenges

All three compounds exhibit poor oral bioavailability due to glycosylation. However, this compound’s higher molecular weight (1,212 Da vs. 933 Da for Saikosaponin A) may further limit intestinal absorption .

Q & A

What common pitfalls arise when formulating research questions about this compound’s therapeutic potential?

- Methodological Answer:

- Overly broad hypotheses : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

- Ignoring off-target effects : Include counter-screens (e.g., hERG liability, cytochrome P450 inhibition).

- Inadequate controls : Use vehicle-only and structurally similar analogs to isolate this compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.